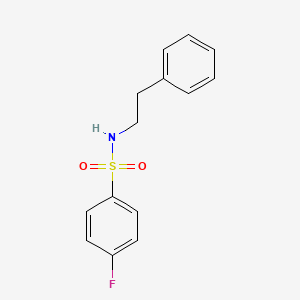

4-fluoro-N-(2-phenylethyl)benzenesulfonamide

Description

4-Fluoro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom at the para position of the benzenesulfonyl group and a 2-phenylethylamine moiety attached to the sulfonamide nitrogen. This compound is synthesized via nucleophilic substitution, where 2-phenylethylamine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) . The fluorine substituent enhances the compound's electronegativity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWFMKLQAHDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327099 | |

| Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346690-00-4 | |

| Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-phenylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonyl derivatives and amines, respectively.

Scientific Research Applications

4-fluoro-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The phenylethyl group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of substituents on the benzenesulfonyl group significantly influences sulfonamide acidity and biological interactions.

Key Observations :

- The fluoro group provides moderate electron-withdrawing effects, balancing acidity and lipophilicity for optimal membrane permeability .

- Nitro and chloro groups increase acidity but may reduce bioavailability due to excessive polarity .

- Dual substituents (e.g., chloro-nitro) could enhance target binding but complicate synthesis .

Structural Complexity and Pharmacokinetics

Variations in the N-substituent or additional functional groups alter molecular size, solubility, and metabolic stability.

Key Observations :

Halogen Substitution and Biotransformation

Halogens influence metabolic pathways and receptor interactions through steric, electronic, and halogen-bonding effects.

Biological Activity

4-Fluoro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide includes a fluorine atom, a phenylethyl group, and a sulfonamide moiety. The presence of these functional groups enhances its lipophilicity and ability to interact with biological targets.

The mechanism of action involves:

- Hydrogen Bonding : The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which is crucial for binding to enzymes and receptors.

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or modulating receptor function. Notably, it has been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.

- Bioavailability : The phenylethyl group increases the compound's penetration into biological membranes, enhancing its bioavailability.

Antimicrobial Properties

Research indicates that 4-fluoro-N-(2-phenylethyl)benzenesulfonamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown promising results in inhibiting growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves disrupting cellular processes critical for cancer cell survival. For example, it has been reported to affect signaling pathways associated with cell proliferation and survival.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Result/Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth (MIC = 15 µg/mL) | |

| Anticancer | MCF-7 (Breast Cancer) | Induction of apoptosis (IC50 = 20 µM) | |

| Enzyme Inhibition | Carbonic Anhydrase | Competitive inhibition |

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide against various bacterial strains. Results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.

- Anticancer Research : In a study involving MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 value was determined to be 20 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells .

- Mechanistic Insights : Further mechanistic studies revealed that 4-fluoro-N-(2-phenylethyl)benzenesulfonamide alters key signaling pathways involved in cell survival and proliferation. This suggests its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification methods for 4-fluoro-N-(2-phenylethyl)benzenesulfonamide?

- Answer : The synthesis typically involves nucleophilic substitution reactions between 4-fluorobenzenesulfonyl chloride and a phenylethylamine derivative. Critical steps include:

- Reaction Conditions : Use of bases (e.g., triethylamine or NaOH) to deprotonate the amine and facilitate substitution .

- Solvent Selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) optimize reactivity .

- Purification : Chromatography (e.g., silica gel column) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Analytical Validation : Intermediate and final products are verified via HPLC for purity and NMR (¹H/¹³C) for structural confirmation .

Q. How is the molecular structure of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide confirmed post-synthesis?

- Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., sulfonamide NH at δ 7.2–7.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- X-Ray Crystallography : Resolves bond angles and dihedral angles (e.g., S–N–C bond angles ~115–120°) to validate stereochemistry .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 308.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide?

- Answer : Systematic optimization involves:

- Parameter Screening : Use factorial design to test variables (temperature: 0–25°C; pH: 8–10; reaction time: 12–24 hrs) .

- Computational Modeling : Tools like density functional theory (DFT) predict transition states and guide solvent/base selection .

- Byproduct Analysis : LC-MS identifies side products (e.g., hydrolyzed sulfonamides) to adjust reagent stoichiometry .

Q. How can researchers design interaction studies to evaluate the biological activity of this compound?

- Answer : Focus on target-specific assays:

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for enzymes/receptors (e.g., carbonic anhydrase isoforms) .

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) measure IC₅₀ values under physiological pH and temperature .

- Structural Biology : Co-crystallization with target proteins (e.g., X-ray diffraction at 1.8–2.2 Å resolution) reveals binding modes .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Answer : Methodological troubleshooting steps include:

- Multi-Technique Validation : Cross-check NMR with IR (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- Crystallographic Analysis : Resolve structural ambiguities (e.g., unexpected N,N-disubstitution due to over-alkylation) .

- Reaction Monitoring : Use in-situ FTIR or HPLC-MS to detect intermediates and adjust conditions in real time .

Methodological Notes

- References : Citations align with evidence IDs (e.g., ) from peer-reviewed journals and authoritative databases (PubChem, Acta Crystallographica).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.